8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFOB and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of TFOB is not fully understood. However, it has been proposed that TFOB may interact with DNA and RNA, leading to changes in gene expression. Additionally, TFOB has been shown to inhibit the activity of certain enzymes involved in cellular processes.
Biochemical and Physiological Effects:
TFOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TFOB can inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and transcription. Additionally, TFOB has been shown to induce apoptosis in cancer cells and has anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TFOB in lab experiments is its high purity and stability. Additionally, TFOB is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using TFOB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving TFOB. One area of interest is the development of TFOB-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFOB and its potential interactions with cellular processes. Finally, the synthesis of TFOB derivatives with improved solubility and bioavailability could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of TFOB involves the reaction of 2-(trifluoromethyl)benzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting intermediate is then cyclized to form the final product, TFOB. This method has been optimized to yield high purity TFOB and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
TFOB has been investigated for its potential applications in various fields of scientific research. In particular, it has been studied for its anti-cancer properties. Studies have shown that TFOB can inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, TFOB has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |
---|---|
Molekularformel |
C13H9F3N2O2 |
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2 |
InChI-Schlüssel |
BTASOJHEPWAZSV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
Kanonische SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.